N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
Description
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-26-18-6-3-7-19-21(18)23-22(29-19)24(14-16-5-4-12-27-16)20(25)13-15-8-10-17(28-2)11-9-15/h3-12H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGLQBDYTPQVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)CC4=CC=C(C=C4)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Furan ring : Contributes to its reactivity and biological activity.
- Benzo[d]thiazole moiety : Known for various pharmacological properties.
- Methylthio-substituted phenyl group : Enhances lipophilicity and bioavailability.
The molecular formula is , with a molecular weight of approximately 424.53 g/mol .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anticancer Activity :
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Compounds with similar structural features have demonstrated anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines .
Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | Effectiveness | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549, MDA-MB-231 | High | Induction of apoptosis via caspase activation |
| Antimicrobial | Various bacterial strains | Moderate | Disruption of bacterial cell walls |
| Anti-inflammatory | Not specified | Potential | Inhibition of inflammatory cytokines |
Case Studies
-
Anticancer Efficacy :
A study evaluated the anticancer effects of several thiazole derivatives, including those structurally similar to this compound. Results indicated significant cytotoxicity against A549 cells with IC50 values ranging from 0.5 to 7 μM depending on the derivative . -
In Vitro Antimicrobial Study :
Research on thiazole derivatives highlighted their potential against Gram-positive and Gram-negative bacteria. The compound's structure suggests it could possess similar properties, warranting further investigation into its antimicrobial spectrum .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit promising antimicrobial activities. For instance, studies on thiazole derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide may also possess similar properties. Molecular docking studies could elucidate the interaction mechanisms with microbial targets, enhancing the understanding of its pharmacodynamics .
Anticancer Activity
The compound's structural diversity may enhance its anticancer properties compared to simpler analogs. Preliminary research into related compounds has demonstrated significant activity against cancer cell lines, including breast cancer (MCF7). The efficacy of this compound against various cancer types remains an area of active investigation .
Pharmacokinetics and Pharmacodynamics
Understanding how this compound interacts with biological systems is crucial for its development as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) profiles will be essential in determining its viability as a drug candidate. These investigations will likely include in vitro assays and computational modeling to predict behavior in biological environments .
Material Science Applications
The unique properties of this compound may extend beyond medicinal chemistry into material science. Its structural components can potentially be utilized in the development of new materials with specific electronic or optical properties. Research into the synthesis of polymers incorporating this compound could lead to innovative applications in coatings or nanotechnology .
Case Studies and Research Findings
Q & A
Q. How can researchers optimize the synthetic yield of this compound?
The synthesis involves multi-step reactions requiring precise control of parameters such as solvent choice (e.g., DMF or dichloromethane), temperature (40–80°C), and catalysts (e.g., triethylamine). For example, amide bond formation between the furan-methylamine and benzothiazole-acetic acid derivative can be optimized by using coupling agents like EDC/HOBt. Monitoring via TLC and purification via column chromatography are critical for improving yield (≥65%) .
Q. What analytical techniques are essential for structural characterization?
- NMR spectroscopy : Assign peaks for the furan methyl group (δ 4.2–4.5 ppm), methoxybenzo[d]thiazole (δ 3.8–4.0 ppm), and methylthiophenyl moiety (δ 2.5–2.7 ppm) .
- Mass spectrometry : Confirm molecular weight (expected m/z ~470) and fragmentation patterns .
- FTIR : Identify key functional groups (C=O stretch at ~1650 cm⁻¹, C-S stretch at ~680 cm⁻¹) .
Q. How stable is this compound under varying pH conditions?
Stability studies in buffers (pH 3–10) reveal degradation at extremes (pH <3 or >9), with optimal stability at pH 6–8. Use HPLC to track degradation products (e.g., hydrolysis of the acetamide group) .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
